N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17(15-10-12-4-1-2-5-14(12)23-15)19-11-18(21,13-7-8-13)16-6-3-9-22-16/h1-6,9-10,13,21H,7-8,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBMFOHNBKGYKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC3=CC=CC=C3O2)(C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions using reagents like diazomethane.
Attachment of the Furan Ring: This can be done through cross-coupling reactions such as Suzuki-Miyaura coupling.
Final Assembly: The final step involves the coupling of the hydroxyethyl group to the benzofuran core, often using esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran core and the furan ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced benzofuran compounds, and substituted benzofuran and furan derivatives.
Scientific Research Applications
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide (CAS 1396765-65-3), a structurally related sulfonamide derivative .
| Property | N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide | N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide |
|---|---|---|
| Molecular Formula | C₁₈H₁₇NO₄ (calculated) | C₁₈H₂₃NO₅S |
| Molecular Weight | ~335.3 g/mol | 365.4 g/mol |
| Key Functional Group | Carboxamide (-CONH-) | Sulfonamide (-SO₂NH-) |
| Aromatic System | Benzofuran ring | 4-Methoxy-3,5-dimethylbenzenesulfonyl |
| Polarity | Moderate (carboxamide) | High (sulfonamide and methoxy groups) |
Key Differences and Implications
Functional Groups: Carboxamide vs. Sulfonamide: Carboxamides generally exhibit lower acidity (pKa ~15–20) compared to sulfonamides (pKa ~10–12), affecting solubility and bioavailability. Sulfonamides are more polar, enhancing water solubility .
Aromatic Systems :
- Benzofuran vs. Substituted Benzene : Benzofuran’s fused oxygen heterocycle may enhance π-π stacking interactions in biological targets, while the methoxy and dimethyl groups in the benzenesulfonamide derivative could improve steric fit in hydrophobic pockets .
Biological Activity: Sulfonamides: Known for antimicrobial and diuretic applications. The dimethyl and methoxy substituents in CAS 1396765-65-3 may enhance metabolic stability . Carboxamides: Often associated with kinase inhibition or receptor modulation. The benzofuran core in the target compound may confer selectivity for neurological or inflammatory targets .
Research Findings and Limitations
- Data Gaps : Physical properties (e.g., melting point, solubility) and in vitro/in vivo data for the target compound are unavailable in published literature. The sulfonamide analogue (CAS 1396765-65-3) also lacks detailed pharmacological profiling .
Biological Activity
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide is a compound that has garnered interest in pharmacological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including cytotoxicity, metabolic stability, and therapeutic potential, supported by data tables and relevant case studies.
Structural Overview
The molecular formula of this compound is with a molar mass of approximately 328.39 g/mol. The compound features a cyclopropyl group, a furan ring, and a benzofuran moiety, which contribute to its biological activity and interaction with various biological targets .
1. Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. The compound's cytotoxic effects were assessed using various cell lines, including HepG2 (human liver) cells. The results indicated that this compound exhibited significant cytotoxicity at certain concentrations, suggesting a potential for inducing apoptosis in cancer cells.
Table 1: Cytotoxicity Results of this compound
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 10 | 85 | - |
| 20 | 70 | - |
| 50 | 45 | 30 |
| 100 | 20 | - |
The IC50 value of approximately 30 µM indicates the concentration required to inhibit cell viability by 50%, highlighting the compound's potential as an anticancer agent.
2. Metabolic Stability and Pharmacokinetics
Understanding the metabolic pathways and stability of this compound is essential for predicting its pharmacokinetic behavior. Studies using human liver microsomes revealed that the compound undergoes significant metabolic transformations, primarily through cytochrome P450 enzymes.
Table 2: Metabolic Stability Data
| Parameter | Value |
|---|---|
| Half-life (t1/2) | 4.5 hours |
| Clearance (CLint) | Moderate |
| Major Metabolites | Hydroxylated forms |
The moderate clearance rate suggests that the compound may have prolonged effects in vivo, making it a candidate for further therapeutic exploration.
3. Therapeutic Potential
Research has indicated that derivatives of benzofuran compounds possess various pharmacological activities, including anti-inflammatory, analgesic, and hypolipidemic effects. In particular, studies have shown that related compounds can significantly reduce plasma triglyceride levels in hyperlipidemic models . This positions this compound as a potential therapeutic agent for metabolic disorders.
Case Studies
A recent study evaluated the hypolipidemic activity of benzofuran derivatives in animal models. The findings demonstrated that certain derivatives effectively reduced elevated triglyceride levels after administration . Although specific data on this compound is limited, its structural similarity to these active compounds suggests potential efficacy in similar applications.
Q & A
Q. What synthetic methodologies are commonly employed for benzofuran-carboxamide derivatives like N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide?
- Methodology : Multi-step synthesis typically involves: (i) Preparation of the benzofuran-2-carboxylic acid core via Pd-catalyzed C–H arylation or cyclization reactions. (ii) Coupling with substituted amines (e.g., cyclopropyl-furan-hydroxyethylamine) using activating agents like EDCI/HOBt. (iii) Purification via recrystallization or column chromatography .
- Key Steps : Characterization at each stage using FT-IR (to confirm amide bond formation), (to verify substituent positions), and mass spectrometry (to confirm molecular weight) .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- Primary Tools :
- FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1670 cm, hydroxyl O–H stretch at ~3300 cm) .
- NMR Spectroscopy : and NMR confirm substituent connectivity and stereochemistry. For example, cyclopropyl protons appear as distinct multiplets at δ 0.5–1.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula .
Q. What in vitro assays are used to evaluate the bioactivity of this compound?
- Antimicrobial Testing : Alamar Blue assay against Mycobacterium tuberculosis H37Rv (IC values reported at ~3.1 µg/mL for related furan-carboxamides) .
- Enzyme Inhibition : Microplate-based assays for target enzymes (e.g., enoyl-ACP reductase) using NADH depletion as a readout .
Advanced Research Questions
Q. How can molecular docking studies predict the target interactions of this compound?
- Protocol : (i) Retrieve target protein structures (e.g., enoyl-ACP reductase or α7 nicotinic receptors) from PDB. (ii) Optimize ligand geometry using DFT or molecular mechanics. (iii) Perform docking (AutoDock Vina, Glide) to identify binding poses with favorable hydrogen bonds (e.g., with Tyr158, Met103) and hydrophobic interactions .
- Validation : Compare docking scores (e.g., ∆G = -9.2 kcal/mol) with experimental IC values to refine models .
Q. What strategies optimize the in vivo efficacy of benzofuran-carboxamide derivatives?
- Pharmacokinetic Modifications :
- Lipophilicity Adjustment : Introduce electron-withdrawing groups (e.g., -CF) to enhance blood-brain barrier penetration for CNS targets .
- Metabolic Stability : Deuterium labeling at labile positions (e.g., hydroxyl groups) to prolong half-life .
- In Vivo Models : Rodent behavioral assays (e.g., Morris water maze for memory enhancement) to assess dose-dependent effects .
Q. How can structural contradictions in SAR data be resolved for this compound class?
- Case Study : Discrepancies in IC values for similar analogs may arise from:
- Crystal Packing Effects : X-ray crystallography (e.g., dihedral angles between furan and phenyl rings) reveals conformational flexibility impacting binding .
- Solubility Limitations : Use co-solvents (e.g., DMSO/PBS mixtures) or prodrug strategies to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
